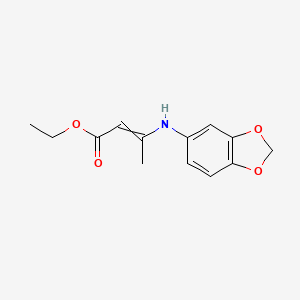
1,1',1'',1'''-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is a complex organic compound characterized by a benzene ring substituted with four ethanone groups at the 1,1’,1’‘, and 1’‘’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of 3-methylbenzene (mesitylene) using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The benzene ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Mesitylene (1,3,5-trimethylbenzene): A derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (hemimellitene): A third isomer of trimethylbenzene.
Uniqueness: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is unique due to the presence of four ethanone groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
92806-39-8 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
1-(2,4,5-triacetyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-7-14(10(4)18)12(8(2)16)6-13(9(3)17)15(7)11(5)19/h6H,1-5H3 |
InChI-Schlüssel |
XGWPCSAYWPPNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1C(=O)C)C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)

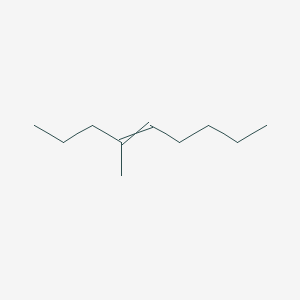
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
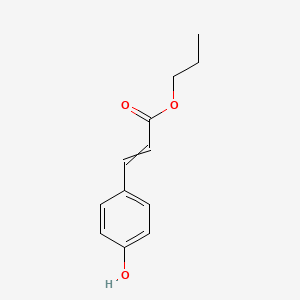
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
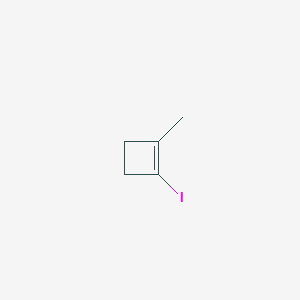

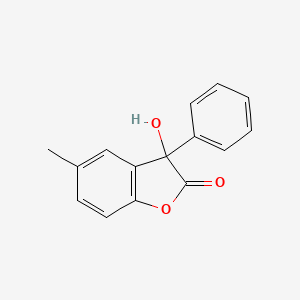
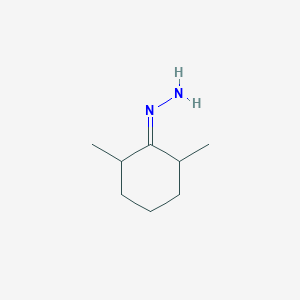
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
